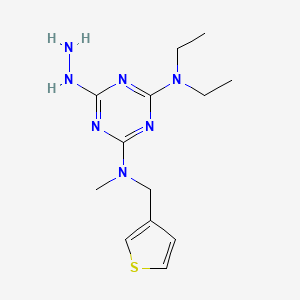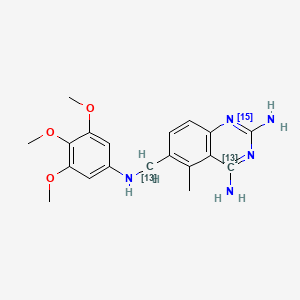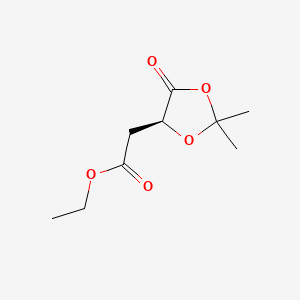
(S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is an organic compound with a complex structure that includes a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate typically involves the reaction of ethyl acetoacetate with formaldehyde and a suitable chiral catalyst to induce the formation of the dioxolane ring. The reaction conditions often include a controlled temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as chromatography ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major product depends on the nucleophile used but often results in the replacement of the ester group.
Scientific Research Applications
(S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate involves its interaction with specific molecular targets, often enzymes or receptors. The dioxolane ring structure allows for unique binding interactions, which can modulate biological pathways and result in various effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate
- Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)propanoate
Uniqueness
(S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is unique due to its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C9H14O5 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
ethyl 2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetate |
InChI |
InChI=1S/C9H14O5/c1-4-12-7(10)5-6-8(11)14-9(2,3)13-6/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
AVOWRQFMZHDBMI-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)C[C@H]1C(=O)OC(O1)(C)C |
Canonical SMILES |
CCOC(=O)CC1C(=O)OC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



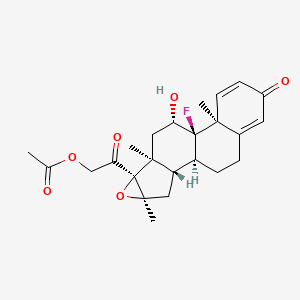
![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)
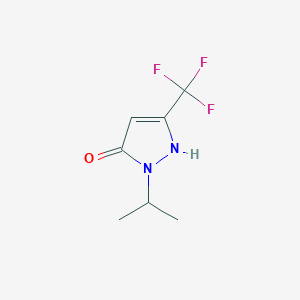
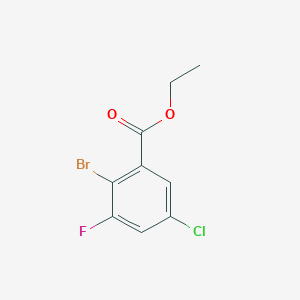
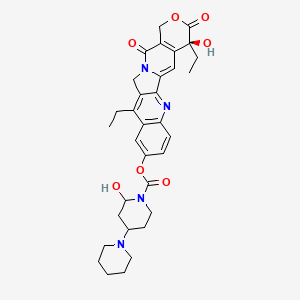
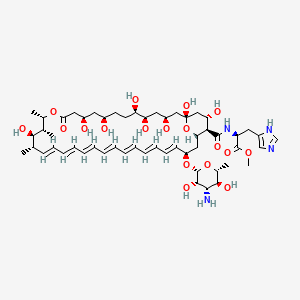
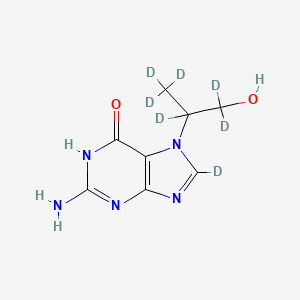
![1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol](/img/structure/B15293977.png)
![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate](/img/structure/B15293992.png)

